2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a triazolo-pyrazine derivative featuring a 3-fluorophenylsulfanyl substituent at position 8 of the pyrazine core and an N-linked 3-(methylsulfanyl)phenyl acetamide group.
Properties
IUPAC Name |
2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S2/c1-29-15-6-3-5-14(11-15)23-17(27)12-26-20(28)25-9-8-22-19(18(25)24-26)30-16-7-2-4-13(21)10-16/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDLQQPJYGUFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Research has indicated that triazolopyrazine derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Compounds in this class have shown potential antifungal properties against various strains of fungi such as Candida species. Studies have demonstrated that certain derivatives possess higher efficacy than standard antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Similar triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation in various cancer types. For instance, studies on related compounds have shown significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40 .
Case Studies and Research Findings
Several studies have explored the applications of triazolopyrazine derivatives:
- Antifungal Activity Study : A series of novel derivatives were synthesized and evaluated for their antifungal properties. The study found that certain compounds exhibited greater efficacy against Candida albicans, suggesting that modifications in the chemical structure can lead to improved therapeutic agents .
- Anticancer Research : Investigations into similar compounds have revealed their potential as anticancer agents. For example, derivatives designed based on the triazole scaffold showed significant inhibition against various cancer cell lines, indicating a promising avenue for drug development in oncology .
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo and pyrazine rings play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. The fluorophenyl and thio groups enhance the binding affinity and specificity of the compound. The acetamide moiety may also contribute to the overall stability and solubility of the compound in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The triazolo-pyrazine core is a common feature among analogs, but substituents at position 8 and the acetamide group vary significantly, influencing physicochemical properties and target engagement:
Key Observations:
- The 3-methylpiperidinyl substituent () introduces a basic nitrogen, likely enhancing aqueous solubility and bioavailability compared to the target compound’s neutral sulfanyl group .
Anti-Exudative Activity ():
This suggests that the triazole-sulfanyl-acetamide scaffold may confer anti-inflammatory properties, which could extend to the target compound.
TMPRSS2 Inhibition ():
A triazolo[4,3-a]pyridine analog (Row 7 in ) demonstrated binding to TMPRSS2 (ΔG = -7.10 kcal/mol), a protease implicated in viral entry (e.g., SARS-CoV-2) . The target compound’s pyrazine core may offer similar or distinct binding kinetics, though direct data are lacking.
Biological Activity
The compound 2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the triazolopyrazine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes a triazolopyrazine core and functional groups such as a fluorophenyl and methylsulfanyl moiety. Its IUPAC name indicates the presence of multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O2S |
| Molecular Weight | 421.49 g/mol |
| CAS Number | 1115279-69-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural components, particularly the fluorophenyl group, enhance binding affinity and specificity for these targets. This interaction can modulate various biological pathways leading to therapeutic effects.
Antimicrobial Activity
Research has shown that compounds within the triazolopyrazine family exhibit significant antimicrobial properties. For instance, studies have demonstrated that related triazole derivatives possess potent antibacterial and antifungal activities against a range of pathogens:
- Bacterial Activity : Compounds similar to the target compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, a study reported that certain triazole derivatives had minimum inhibitory concentrations (MIC) ranging from 1–8 μg/mL against multiple bacterial strains .
- Fungal Activity : The antifungal efficacy of related compounds has also been documented. Triazole derivatives were found to be effective against fungi such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of standard antifungal agents like fluconazole .
Anticancer Potential
Emerging research indicates that compounds in this class may exhibit anticancer properties. A study highlighted the identification of novel anticancer compounds through screening libraries that included triazole derivatives. These compounds were found to inhibit cancer cell proliferation effectively . The mechanism often involves the inhibition of key cellular pathways critical for cancer cell survival.
Case Studies and Research Findings
- Antimicrobial Screening : In vitro studies conducted on various triazole derivatives showed promising results against both drug-sensitive and resistant strains. For example, one derivative exhibited an MIC value significantly lower than that of conventional antibiotics like ampicillin .
- Anticancer Activity : A specific derivative was tested in multicellular spheroid models revealing substantial inhibition of tumor growth, suggesting its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
